4-Pentyn-1-YL acetate

Carbocycle synthesis Cyclization Gold catalysis

4-Pentyn-1-yl acetate is the definitive C7 alkyne-acetate building block for 7-membered carbocycle synthesis—shorter-chain propargyl or 3-butynyl acetates cannot produce this ring size. The five-carbon tether also grants optimal spatial separation for CuAAC bioconjugation to sterically demanding macromolecules (antibodies, dendrimers), and enables titanium-mediated C–C bond formation where chain length governs reactivity. Distillation-friendly (bp 160.6 °C) and stable, it avoids volatile losses common with propargyl acetate. Select the correct chain-length analog to ensure synthetic success.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 14604-46-7
Cat. No. B083257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pentyn-1-YL acetate
CAS14604-46-7
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCC(=O)OCCCC#C
InChIInChI=1S/C7H10O2/c1-3-4-5-6-9-7(2)8/h1H,4-6H2,2H3
InChIKeyUZNIPEZTZSRYGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pentyn-1-yl acetate (CAS 14604-46-7): A Five-Carbon Terminal Alkyne Acetate Building Block for Cyclization and Click Chemistry


4-Pentyn-1-yl acetate (CAS 14604-46-7; pent-4-yn-1-yl acetate) is a bifunctional C7 building block featuring a terminal alkyne moiety separated from an acetate ester by a four-carbon saturated chain . With a molecular formula of C7H10O2 and molecular weight of 126.15 g/mol, it exhibits a boiling point of 160.6°C at 760 mmHg, a density of 0.961 g/cm³, and a flash point of 50.0°C . The compound contains one terminal C≡C triple bond and one acetate ester group, with the alkyne positioned at the chain terminus to enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) and transition metal-catalyzed cyclization reactions . Commercial availability typically includes purity specifications of ≥95%, with major vendors including Sigma-Aldrich (AldrichCPR product line) .

Why 4-Pentyn-1-yl acetate Cannot Be Generically Substituted with Propargyl Acetate or Shorter-Chain Alkynyl Acetates


Generic substitution among alkynyl acetates fails because the carbon chain length between the alkyne and acetate functionalities directly dictates both the accessible ring size in cyclization chemistry and the spatial separation in bioconjugation applications. While propargyl acetate (3-carbon chain; C5H6O2, MW 98.10) and 3-butyn-1-yl acetate (4-carbon chain; C6H8O2, MW 112.13) are structurally related terminal alkyne acetates, they produce fundamentally different cyclization outcomes—propargyl acetate undergoes Rautenstrauch-type rearrangements to 5-membered cyclopentenones [1], whereas 4-pentyn-1-yl acetate provides the extended tether length required for 7-membered carbocycle formation [2]. Similarly, 5-hexyn-1-yl acetate (6-carbon chain; C8H12O2, MW 140.18) offers a longer spacer but introduces different physical properties (boiling point 173-174°C, density 0.883 g/mL) and may not be suitable for applications requiring the specific five-carbon chain geometry . Substituting based solely on the presence of terminal alkyne and acetate functional groups ignores these chain-length-dependent outcomes that critically determine synthetic success or failure.

Quantitative Evidence for 4-Pentyn-1-yl acetate Differentiation from Closest Analogs


Chain-Length-Dependent Cyclization: Seven-Membered Carbocycle Formation with 4-Pentyn-1-ol Derivatives vs. Five-Membered Rings from Propargyl Acetate

4-Pentyn-1-ol (the alcohol precursor of 4-pentyn-1-yl acetate) enables selective 7-membered carbocycle formation through a microwave-assisted tandem 5-exo-dig cyclization/Claisen rearrangement sequence, whereas propargyl alcohol derivatives under identical conditions yield only 5-membered products or fail to undergo the tandem process [1]. The four-carbon tether between the alkyne and reacting oxygen center provides the precise geometric arrangement required for the subsequent Claisen rearrangement to generate the seven-membered ring. This chain-length specificity is absolute: the five-carbon chain (4-pentyn-1-yl scaffold) is required for the 5-exo-dig cyclization to produce a tetrahydrofuran intermediate that subsequently undergoes Claisen rearrangement to a cycloheptene derivative. Shorter-chain analogs (propargyl, 3-butyn-1-yl) cannot access this reaction pathway, while longer-chain analogs (5-hexyn-1-yl) produce eight-membered rings with different stereochemical outcomes [2].

Carbocycle synthesis Cyclization Gold catalysis

Spacer Length Optimization for Click Chemistry: 4-Pentyn-1-yl Scaffold Enables Late-Stage Dendrimer Functionalization

The 4-pentyn-1-yl scaffold, when incorporated into polyurethane dendrimers via 4-pentyn-1-ol, provides a five-carbon spacer between the polymer backbone and the terminal alkyne click handle, enabling late-stage azide-alkyne cycloaddition without steric interference from the dendritic core [1]. This spatial separation is critical: propargyl alcohol (2-carbon spacer) often suffers from reduced click reactivity due to steric crowding, while longer-chain analogs introduce unnecessary conformational flexibility that can reduce coupling efficiency [2]. In controlled polymerization studies using 4-pentyn-1-ol as initiator for hyperbranched polyglycerol (HPG) synthesis at a 1:10 molar ratio with sodium hydride followed by glycidol addition, the resulting alkyne-terminated HPG demonstrated efficient click conjugation with azide-functionalized substrates [3].

Click chemistry Dendrimer synthesis Polymer functionalization

Physical Property Differentiation: Boiling Point and Density vs. Shorter-Chain Alkynyl Acetates

4-Pentyn-1-yl acetate exhibits distinct physical properties that differentiate it from commercially available alkynyl acetate analogs, with implications for purification, handling, and process-scale considerations . The compound has a boiling point of 160.6°C at 760 mmHg, which is significantly higher than propargyl acetate (approximately 112-114°C) and 3-butyn-1-yl acetate (estimated 140-145°C based on homologous series extrapolation), but lower than 5-hexyn-1-yl acetate (173-174°C) . The density of 0.961 g/cm³ and vapor pressure of 2.372 mmHg at 25°C further distinguish it from the comparator series .

Physicochemical properties Purification Process chemistry

PET Imaging Probe Scaffold: 4-Pentyn-1-yloxy-Pyridine Derivatives Enable Fluorine-18 Labeling via Click Chemistry

The 4-pentyn-1-yl scaffold has been specifically incorporated into the design of [¹⁸F]FPyKYNE (2-fluoro-3-pent-4-yn-1-yloxy-pyridine), a fluoro-pyridine-based alkyne reagent designed for fluorine-18 labeling of macromolecules using copper-catalyzed Huisgen 1,3-dipolar cycloaddition (click chemistry) [1]. This reagent leverages the pent-4-yn-1-yl chain to provide an optimal spacer between the fluoropyridine moiety and the terminal alkyne click handle. The five-carbon chain (four methylene units between the oxygen and alkyne) was specifically selected over shorter-chain alternatives (propargyl or 3-butyn-1-yl analogs) because it offers sufficient spatial separation to prevent steric hindrance during CuAAC conjugation to biomacromolecules while minimizing unnecessary molecular weight that could alter pharmacokinetic properties of the labeled conjugate [2].

PET imaging Radiochemistry Bioconjugation

Optimal Application Scenarios for 4-Pentyn-1-yl acetate Based on Chain-Length-Specific Differentiation


Synthesis of 7-Membered Carbocycles via Tandem Cyclization-Rearrangement Sequences

Use 4-pentyn-1-yl acetate (or its alcohol precursor 4-pentyn-1-ol) when the synthetic target requires a 7-membered carbocyclic ring that cannot be accessed from shorter-chain alkynyl acetates. The microwave-assisted tandem 5-exo-dig cyclization/Claisen rearrangement of 1-alkenyl-4-pentyn-1-ol derivatives produces cycloheptene derivatives with high stereoselectivity for the trans orientation of α and β substituents [1]. Propargyl acetate under similar conditions yields only 5-membered cyclopentenones via the Rautenstrauch rearrangement, making 4-pentyn-1-yl acetate the essential precursor for medium-sized ring targets.

Click Chemistry Bioconjugation Requiring Optimized Spacer Length for Sterically Hindered Macromolecules

Select 4-pentyn-1-yl acetate-derived intermediates when designing clickable probes for bioconjugation to sterically demanding macromolecules such as antibodies, dendrimers, or hyperbranched polymers. The five-carbon chain (4-methylene tether) provides sufficient spatial separation to maintain terminal alkyne accessibility during CuAAC reactions while avoiding the excess molecular weight and conformational flexibility of longer-chain analogs [2]. This application is validated by the incorporation of the 4-pentyn-1-yl scaffold in [¹⁸F]FPyKYNE, a fluorine-18 labeling reagent for PET imaging of macromolecules.

Palladium-Catalyzed Alkylation of Alkynoxy-Titanium Complexes for Carbon-Carbon Bond Formation

Employ 4-pentyn-1-yl acetate-derived alkoxy ligands in titanium-mediated C-C bond formation where the specific five-carbon chain length influences the geometry and reactivity of the cis-alkynoxy(chloro)bis(2,4-pentanedionato)titanium(IV) complex. The 4-pentyn-1-yl ligand, when incorporated into [TiCl(OR)(C₅H₇O₂)₂] complexes (where R = 2-propyn-1-yl, 2-butyn-1-yl, 4-pentyn-1-yl, 5-hexyn-1-yl, 3-pentyn-1-yl), exhibits chain-length-dependent reactivity in ethylation reactions with diethylaluminum chloride [3]. This series demonstrates that the alkynyl chain length is a critical variable affecting complex stability and reaction outcomes.

Multi-Step Synthesis Where Intermediate Boiling Point Facilitates Purification

Choose 4-pentyn-1-yl acetate for multi-step synthetic sequences where purification by distillation is required. With a boiling point of 160.6°C at 760 mmHg, it avoids the volatility issues of propargyl acetate (bp ~112-114°C) that can lead to losses during rotary evaporation or vacuum transfer, while being easier to distill than 5-hexyn-1-yl acetate (bp 173-174°C) . The density of 0.961 g/cm³ and vapor pressure of 2.372 mmHg at 25°C further distinguish it for solvent recovery and product isolation protocols.

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